molecular formula C36H58O8 B12419171 [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside

[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside

Numéro de catalogue: B12419171
Poids moléculaire: 618.8 g/mol
Clé InChI: UAUUFLADFXKYAU-HMXSDMDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a hydrolyzed product of saikosaponin B2 and exhibits higher bioactivity compared to its parent glycoside. Prosaikogenin D has garnered attention due to its significant pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The reaction system is constructed by incubating saikosaponin B2 with cellulase in an HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of the substrate, making it an efficient and clean approach for the preparation of prosaikogenin D .

Industrial Production Methods

The industrial production of prosaikogenin D leverages enzymatic hydrolysis due to its environmental friendliness and high efficiency. Conventional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and production of undesired by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Prosaikogenin D undergoes various chemical reactions, including:

    Oxidation: Prosaikogenin D can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in prosaikogenin D.

    Substitution: Substitution reactions can introduce new functional groups into the prosaikogenin D molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of prosaikogenin D, each exhibiting unique pharmacological properties .

Applications De Recherche Scientifique

Prosaikogenin D has a wide range of scientific research applications:

Mécanisme D'action

Prosaikogenin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with specific proteins and enzymes involved in these pathways, leading to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Prosaikogenin F
  • Prosaikogenin G
  • Saikogenin F
  • Saikogenin G

Uniqueness

Prosaikogenin D is unique due to its higher bioactivity compared to its parent glycoside, saikosaponin B2. It exhibits stronger anti-cancer and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

Formule moléculaire

C36H58O8

Poids moléculaire

618.8 g/mol

Nom IUPAC

(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1

Clé InChI

UAUUFLADFXKYAU-HMXSDMDBSA-N

SMILES isomérique

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.